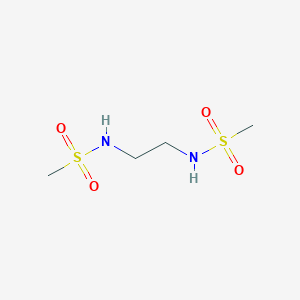
N,N'-(Ethane-1,2-diyl)dimethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(Ethane-1,2-diyl)dimethanesulfonamide is an organic compound with the molecular formula C4H12N2O4S2 It is characterized by the presence of two methanesulfonamide groups attached to an ethane-1,2-diyl backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N’-(Ethane-1,2-diyl)dimethanesulfonamide can be synthesized through a solvothermal reaction. One method involves the reaction of ethylenediamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of N,N’-(Ethane-1,2-diyl)dimethanesulfonamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(Ethane-1,2-diyl)dimethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amine groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
N,N’-(Ethane-1,2-diyl)dimethanesulfonamide has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of N,N’-(Ethane-1,2-diyl)dimethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-(Ethane-1,2-diyl)bis(N-methylformamide): This compound has similar structural features but differs in the functional groups attached to the ethane-1,2-diyl backbone.
N,N’-(Ethane-1,2-diyl)bis(benzamides): Another related compound with benzamide groups instead of methanesulfonamide groups.
Uniqueness
N,N’-(Ethane-1,2-diyl)dimethanesulfonamide is unique due to its specific combination of sulfonamide groups and ethane-1,2-diyl backbone, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
89990-52-3 |
|---|---|
Fórmula molecular |
C4H12N2O4S2 |
Peso molecular |
216.3 g/mol |
Nombre IUPAC |
N-[2-(methanesulfonamido)ethyl]methanesulfonamide |
InChI |
InChI=1S/C4H12N2O4S2/c1-11(7,8)5-3-4-6-12(2,9)10/h5-6H,3-4H2,1-2H3 |
Clave InChI |
UKMPBSSSHAABOE-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NCCNS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


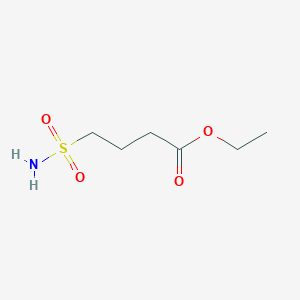

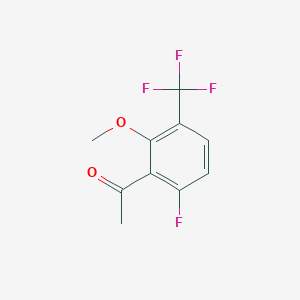


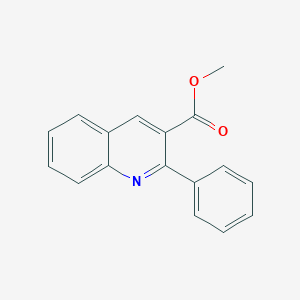
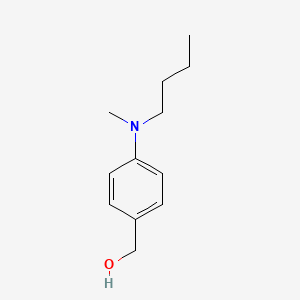


![2-(3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)-3-(2-morpholinoethyl)thiazolidin-4-one](/img/structure/B12835977.png)
![N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12835979.png)
![(3AR,8aS)-2-(4-methoxypyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12835980.png)
![[3R-[3A,4A,5B(S*)]]-5-(1-Carboxy-1-phosphonoethoxy)-4-hydroxy-3-(phosphonooxy)-1-cyclohexene-1-carboxylic acid](/img/structure/B12835981.png)
![Di-tert-butyl(2',4',6'-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12835987.png)
